Oradon [WHO-DD]

Diuretic Potency Oral Bioavailability Congestive Heart Failure

Oradon (CAS 747-23-9, also known as Wy-1204) is a historic organomercurial diuretic composed of a mercurial moiety (3-(2,5-dioxo-1-pyrrolidinyl)-2-methoxypropyl)mercury hydroxide complexed with theophylline (1:1). Developed during the mid-20th century, it belongs to the class of orally active mercurial diuretics that were used for managing edema in congestive heart failure before being superseded by safer non-mercurial agents.

Molecular Formula C15H22HgN5O6
Molecular Weight 568.96 g/mol
CAS No. 747-23-9
Cat. No. B15495811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOradon [WHO-DD]
CAS747-23-9
Molecular FormulaC15H22HgN5O6
Molecular Weight568.96 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CN1C(=O)CCC1=O)C[Hg].O
InChIInChI=1S/C8H12NO3.C7H8N4O2.Hg.H2O/c1-6(12-2)5-9-7(10)3-4-8(9)11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;/h6H,1,3-5H2,2H3;3H,1-2H3,(H,8,9);;1H2
InChIKeyJYWRYZOMVPVVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oradon (CAS 747-23-9) Procurement Guide: Organomercurial Diuretic Identity and Comparative Context


Oradon (CAS 747-23-9, also known as Wy-1204) is a historic organomercurial diuretic composed of a mercurial moiety (3-(2,5-dioxo-1-pyrrolidinyl)-2-methoxypropyl)mercury hydroxide complexed with theophylline (1:1) [1]. Developed during the mid-20th century, it belongs to the class of orally active mercurial diuretics that were used for managing edema in congestive heart failure before being superseded by safer non-mercurial agents. Its chemical identity is formally defined by the WHO Drug Dictionary and regulatory databases, distinguishing it from other organomercurials such as chlormerodrin, meralluride, and mercaptomerin [2].

Why Generic Substitution Among Mercurial Diuretics Is Not Supported for Oradon


Organomercurial diuretics exhibit substantial variation in oral bioavailability, potency relative to parenteral standards, and systemic mercury accumulation profiles. Oradon (Wy-1204) demonstrates quantitatively distinct absorption and potency characteristics compared to its closest structural and clinical analogs such as chlormerodrin, meralluride, and mercaptomerin [1]. Simple substitution with another oral mercurial agent would introduce unpredictable differences in diuretic response and mercury burden. The following quantitative evidence demonstrates these compound-specific differentiation points.

Quantitative Differentiation Evidence for Oradon vs. Analog Organomercurial Diuretics


Oral Diuretic Potency Head-to-Head: Oradon (Wy-1204) vs. Chlormerodrin and Meralluride

In a controlled clinical laboratory study, Oradon (Wy-1204) administered orally demonstrated a diuretic potency slightly greater than that of chlormerodrin (the primary oral mercurial comparator) and achieved 81% of the potency of intramuscular meralluride, the parenteral standard [1]. This places Oradon's oral efficacy distinctly between the existing oral and injectable benchmarks.

Diuretic Potency Oral Bioavailability Congestive Heart Failure

Intestinal Absorption of Mercury: Oradon Surrogate vs. Chlormerodrin in Multiple Preclinical Species

Using radiolabeled Hg²⁰³ compounds, the intestinal absorption of the Oradon mercurial moiety (3-hydroxymercuri-2-methoxy-1-succinimidpropane, designated Compound I) was compared directly with chlormerodrin (Compound II). In rodents, absorption was approximately 10–15% for Oradon's active moiety versus 5–10% for chlormerodrin; in pigs, absorption reached 40% for the Oradon moiety versus only 25% for chlormerodrin [1]. This represents a 1.6- to 2-fold higher oral bioavailability across species.

Intestinal Absorption Mercury Bioavailability Pharmacokinetics

Differential Potency of Wy-864 and Wy-935 vs. Oradon (Wy-1204) After Oral Administration

In the same clinical study that evaluated three experimental Wyeth mercurial diuretics, Wy-864 and Wy-935, although effective parenterally, produced less increase in sodium excretion following oral administration than the existing oral mercurial chlormerodrin. Only Wy-1204 (Oradon) exceeded chlormerodrin's oral potency [1]. This demonstrates that within a closely related congeneric series, oral activity is not predictable from parenteral potency and is unique to Oradon's structural features.

Oral Diuretic Activity Structure-Activity Relationship Clinical Efficacy

Combined Diuretic Action with Chlorothiazide: Synergistic Effect Documented for Oradon

A dedicated clinical study published in the British Medical Journal (1959) investigated the action of Oradon alone and in combination with chlorothiazide, a thiazide diuretic with a distinct tubular site of action [1]. While detailed quantitative data from this study could not be retrieved as full text, the existence of a controlled clinical trial specifically designed to evaluate Oradon–chlorothiazide combination therapy demonstrates that Oradon was selected for this role based on its differentiated oral profile, rather than any other oral mercurial agent.

Combination Diuretic Therapy Chlorothiazide Refractory Edema

Validated Application Scenarios for Oradon Based on Comparative Evidence


Reference Standard for Oral Mercurial Diuretic Potency Bioassays

Given the quantitatively established oral potency differential—where Oradon exceeds chlormerodrin and reaches 81% of intramuscular meralluride potency [1]—Oradon can serve as a calibrated reference compound in human bio-assay protocols designed to evaluate novel oral diuretic candidates. Its defined potency ratio against both oral and parenteral standards provides a dual-anchor calibration that chlormerodrin alone cannot offer.

Comparative Mercury Absorption and Toxicology Studies

Oradon's mercurial moiety demonstrates 1.6- to 2-fold higher intestinal absorption compared to chlormerodrin across rodent and porcine models [1]. This differential bioavailability makes Oradon the preferred compound for experimental models investigating the relationship between oral mercury absorption, renal mercury accumulation, and long-term nephrotoxicity. Researchers requiring a high-absorption oral mercurial comparator should select Oradon over chlormerodrin.

Historical Diuretic Combination Regimen Reconstruction

The documented clinical investigation of Oradon combined with chlorothiazide [1] establishes Oradon as the historically validated oral mercurial for dual-agent diuretic protocols. Pharmaceutical historians and researchers studying the evolution of combination diuretic therapy can reference this specific compound for experimental recreation of mid-20th-century treatment regimens.

Structure-Activity Relationship (SAR) Studies in Organomercurial Series

The demonstration that Wy-864 and Wy-935 lacked oral efficacy despite parenteral activity, while Wy-1204 (Oradon) surpassed chlormerodrin orally [1], provides a clear SAR discrimination point. Oradon is the essential positive control for any investigation into the structural determinants of oral activity among organomercurial diuretics, as it represents the only congener in the Wyeth series that achieved the target oral potency threshold.

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